![molecular formula C7H6BrN3S B1271612 4-Bromo-2-hydrazino-1,3-benzothiazole CAS No. 872696-03-2](/img/structure/B1271612.png)
4-Bromo-2-hydrazino-1,3-benzothiazole
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Description
“4-Bromo-2-hydrazino-1,3-benzothiazole” is a chemical compound . It is part of a class of compounds known as benzothiazoles . Benzothiazoles are bicyclic heterocycles that play a key role in the design of biologically active compounds .
Synthesis Analysis
The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Scientific Research Applications
Antibacterial Activity
This compound has been used in the synthesis of Schiff bases which exhibit significant antibacterial properties. These bases can be further applied in pharmacological research due to their biological activities .
Anticonvulsant Evaluation
A series of derivatives including 4-Bromo-2-hydrazino-1,3-benzothiazole have been designed and synthesized for the evaluation of anticonvulsant activity and neurotoxicity .
Spectrophotometric Analysis
It is employed in spectrophotometric analysis for the determination of methenamine and its salts .
Detection and Repair Mechanism Study
The compound is used in the detection and repair mechanisms of Etheno-DNA adducts .
Synthesis of Benzothiazoles
It serves as a precursor in the copper-catalyzed condensation reactions for synthesizing 2-substituted benzothiazoles .
Synthesis of Biologically Active Derivatives
It is involved in the synthesis of unusual 1,2,4-triazoles based on benzothiazol-2-amine which may have biological significance .
properties
IUPAC Name |
(4-bromo-1,3-benzothiazol-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDWQZLAGDRYRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365938 |
Source
|
Record name | 4-Bromo-2-hydrazinyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-hydrazino-1,3-benzothiazole | |
CAS RN |
872696-03-2 |
Source
|
Record name | 4-Bromo-2-hydrazinyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-hydrazino-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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